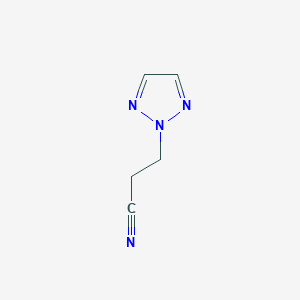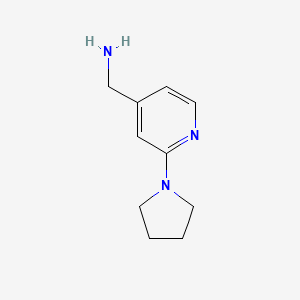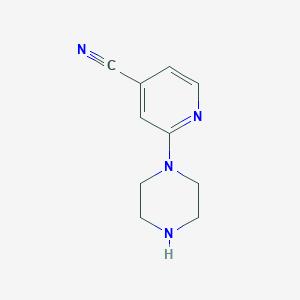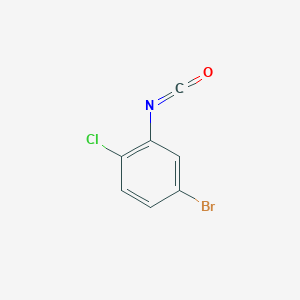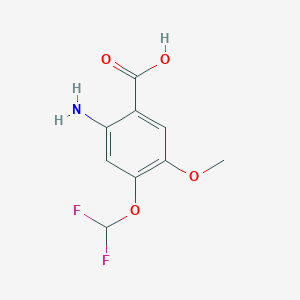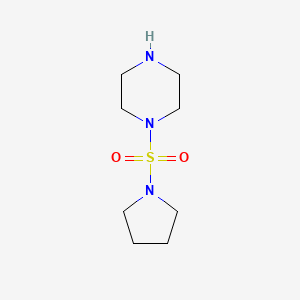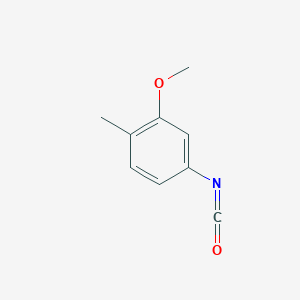
4-Isocyanato-2-méthoxy-1-méthylbenzène
Vue d'ensemble
Description
4-Isocyanato-2-methoxy-1-methylbenzene is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isocyanato-2-methoxy-1-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isocyanato-2-methoxy-1-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
Le 4-Isocyanato-2-méthoxy-1-méthylbenzène est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé, en raison de son groupe isocyanate réactif, peut être utilisé pour modifier les protéines ou les peptides en vue d'une analyse plus approfondie .
Synthèse organique
Dans le domaine de la chimie organique, ce composé chimique sert de bloc de construction pour la synthèse de molécules plus complexes. Son groupe isocyanate réagit avec divers nucléophiles, ce qui en fait un réactif polyvalent pour la construction d'un large éventail de composés organiques .
Science des matériaux
Le groupe fonctionnel isocyanate du this compound est essentiel à la production de polyuréthanes utilisés dans les mousses, les revêtements et les adhésifs. Les chercheurs peuvent explorer le développement de nouveaux matériaux aux propriétés uniques en incorporant ce monomère dans des chaînes de polymères .
Chimie médicinale
Ce composé peut être utilisé dans la conception et la synthèse de médicaments. Sa réactivité permet la création de nouveaux candidats médicaments, en particulier dans le développement de médicaments à petites molécules .
Développement de pesticides
Le groupe isocyanate se retrouve également dans certains pesticides. En tant que tel, le this compound pourrait être utilisé dans la synthèse de nouvelles formulations de pesticides avec des applications potentielles en agriculture .
Détection chimique
En raison de sa réactivité spécifique, ce composé peut être utilisé dans des capteurs chimiques pour détecter la présence de substances nucléophiles. Il pourrait être incorporé dans des réseaux de capteurs pour la surveillance environnementale ou le contrôle des procédés industriels .
Modification de surface
Les chercheurs peuvent utiliser le this compound pour modifier les propriétés de surface des matériaux. Cela peut améliorer l'adhésion, modifier la mouillabilité ou introduire de nouveaux groupes fonctionnels à la surface des polymères ou d'autres substrats .
Nanotechnologie
En nanotechnologie, ce composé peut être utilisé pour fonctionnaliser des nanoparticules, leur conférant des propriétés spécifiques pour l'administration ciblée de médicaments, les applications diagnostiques ou la création de nanocomposites .
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, H334, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P337+P313, P342+P311, P362, P363, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 4-Isocyanato-2-methoxy-1-methylbenzene involves its isocyanate group. Isocyanates are highly reactive and can undergo various reactions such as nucleophilic substitution . The exact mode of action would depend on the specific biochemical context and the presence of other reactive species.
Biochemical Pathways
Isocyanates are known to participate in reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action, efficacy, and stability of 4-Isocyanato-2-methoxy-1-methylbenzene would be influenced by various environmental factors. These could include the presence of other reactive species, pH, temperature, and the specific biochemical context .
Analyse Biochimique
Biochemical Properties
4-Isocyanato-2-methoxy-1-methylbenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can react with nucleophilic groups in enzymes and proteins, such as amino groups in lysine residues or thiol groups in cysteine residues. These interactions can lead to the formation of covalent bonds, potentially altering the structure and function of the enzymes and proteins involved. For instance, 4-Isocyanato-2-methoxy-1-methylbenzene may inhibit the activity of certain enzymes by modifying their active sites, thereby affecting metabolic pathways and cellular functions .
Cellular Effects
The effects of 4-Isocyanato-2-methoxy-1-methylbenzene on various types of cells and cellular processes are profound. This compound can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Isocyanato-2-methoxy-1-methylbenzene may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Additionally, the compound’s impact on cellular metabolism can result in altered energy production and utilization .
Molecular Mechanism
At the molecular level, 4-Isocyanato-2-methoxy-1-methylbenzene exerts its effects through several mechanisms. One key mechanism involves the binding of the isocyanate group to nucleophilic sites on biomolecules, forming stable covalent adducts. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, 4-Isocyanato-2-methoxy-1-methylbenzene can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Isocyanato-2-methoxy-1-methylbenzene can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to 4-Isocyanato-2-methoxy-1-methylbenzene in in vitro or in vivo studies has shown that it can lead to sustained alterations in cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Isocyanato-2-methoxy-1-methylbenzene vary with different dosages in animal models. At low doses, the compound may exert minimal or beneficial effects, such as mild enzyme modulation or slight changes in cellular metabolism. At higher doses, 4-Isocyanato-2-methoxy-1-methylbenzene can exhibit toxic or adverse effects, including significant enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse outcomes .
Metabolic Pathways
4-Isocyanato-2-methoxy-1-methylbenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through pathways involving cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, potentially causing oxidative stress and other metabolic disturbances. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved .
Transport and Distribution
Within cells and tissues, 4-Isocyanato-2-methoxy-1-methylbenzene is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, binding to plasma proteins may facilitate the transport of 4-Isocyanato-2-methoxy-1-methylbenzene to target tissues, while interactions with intracellular transporters can affect its distribution within cells .
Subcellular Localization
The subcellular localization of 4-Isocyanato-2-methoxy-1-methylbenzene is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 4-Isocyanato-2-methoxy-1-methylbenzene may localize to the endoplasmic reticulum or mitochondria, where it can interact with resident enzymes and proteins. These interactions can modulate the activity and function of the compound, influencing cellular processes and overall cell health .
Propriétés
IUPAC Name |
4-isocyanato-2-methoxy-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-3-4-8(10-6-11)5-9(7)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZQXLUODGHLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585489 | |
| Record name | 4-Isocyanato-2-methoxy-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61386-73-0 | |
| Record name | 4-Isocyanato-2-methoxy-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









